cyclohexane-1-carbonyl-CoA
Overview
Description
Cyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexane-1-carboxylic acid . It derives from a cyclohexanecarboxylic acid .
Synthesis Analysis
The synthesis of cyclohexane-1-carbonyl-CoA could involve retrosynthetic analysis of Grignard products . 1-Cyclohexene-1-carboxylic acid was identified as an intermediate during the anaerobic decomposition of benzoic acid by a methanogenic consortium .
Molecular Structure Analysis
The molecular structure of cyclohexane-1-carbonyl-CoA involves a cyclohexane ring, which can adopt non-planar conformations to eliminate eclipsing and angle strain .
Scientific Research Applications
Role in Biochemical Reactions
Cyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexane-1-carboxylic acid . It plays a crucial role as an acyl donor in various biochemical reactions .
Involvement in Fermentation Processes
This compound mediates the conversion of cyclohexane-1-carbonyl-CoA into cyclohex-1-ene-1-carbonyl-CoA in the biosynthesis of cyclohexane-1-carboxylate . This is a by-product produced during the fermentation of benzoate and crotonate to acetate .
Interaction with Enzymes
Cyclohexane-1-carbonyl-CoA interacts with the enzyme Cyclohexane-1-carbonyl-CoA dehydrogenase . This enzyme mediates the conversion of cyclohexane-1-carbonyl-CoA into cyclohex-1-ene-1-carbonyl-CoA .
Role in Microbial Metabolism
In the metabolism of certain microorganisms like Syntrophus aciditrophicus, cyclohexane-1-carbonyl-CoA plays a significant role . It is involved in the fermentation of benzoate and crotonate in these organisms .
Structural Derivative
Cyclohexane-1-carbonyl-CoA is a structural derivative of cyclohexanecarboxylic acid . It is also related to other structures such as 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA, 2-oxocyclohexane-1-carbonyl-CoA, and 2-hydroxycyclohexane-1-carbonyl-CoA .
Safety and Hazards
Mechanism of Action
Target of Action
Cyclohexane-1-carbonyl-CoA, also known as Cyclohexanecarboxyl-coenzyme A, primarily targets the enzyme cyclohexane-1-carbonyl-CoA reductase (NADP+) . This enzyme is involved in a pathway that transforms shikimate to cyclohexane-1-carbonyl-CoA by a series of dehydration and double-bond reduction steps .
Mode of Action
The compound interacts with its target enzyme through a formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexane-1-carboxylic acid . This interaction results in the conversion of cyclohexane-1-carbonyl-CoA into cyclohex-1-ene-1-carbonyl-CoA .
Biochemical Pathways
Cyclohexane-1-carbonyl-CoA is involved in the biosynthesis of cyclohexane-1-carboxylate, a by-product produced during the fermentation of benzoate and crotonate to acetate . The enzyme cyclohexane-1-carbonyl-CoA reductase (NADP+) catalyzes this process .
Result of Action
The action of cyclohexane-1-carbonyl-CoA results in the production of cyclohex-1-ene-1-carbonyl-CoA . This conversion is part of a larger biochemical pathway that leads to the production of cyclohexane-1-carboxylate .
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKGVRHSLILFG-TYHXJLICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975010 | |
Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexane-1-carbonyl-CoA | |
CAS RN |
5960-12-3 | |
Record name | Coenzyme A, S-cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5960-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXANECARBOXYL-COENZYME A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBW774Y7U5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cyclohexanecarboxyl-coenzyme A fit into the metabolic pathway of benzoate and crotonate degradation in Syntrophus aciditrophicus?
A: Syntrophus aciditrophicus utilizes both benzoate and crotonate as energy sources in anaerobic conditions. Research has revealed that cyclohexanecarboxyl-coenzyme A is a central intermediate in the formation of cyclohexane carboxylate, a final product of both metabolic pathways [].
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